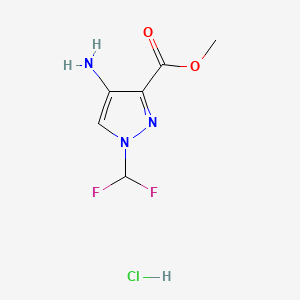

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hcl

Description

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate HCl is a pyrazole-based compound with the molecular formula C₆H₇F₂N₃O₂·HCl (free base formula: C₆H₇F₂N₃O₂). Its molecular weight is 191.14 g/mol (free base), and it bears a difluoromethyl substituent at the 1-position of the pyrazole ring, an amino group at the 4-position, and a methyl carboxylate group at the 3-position . Pyrazole derivatives are known for diverse applications, including corrosion inhibition (e.g., ) and medicinal chemistry, depending on their substituents .

Properties

IUPAC Name |

methyl 4-amino-1-(difluoromethyl)pyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O2.ClH/c1-13-5(12)4-3(9)2-11(10-4)6(7)8;/h2,6H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKOBULFRPGUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1N)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The construction of the pyrazole ring serves as a foundational step. A cyclocondensation approach, inspired by methods in patent CN111362874B, involves reacting α,β-unsaturated esters with difluoromethyl-containing precursors. For example, 2,2-difluoroacetyl halides can undergo Michael addition with dimethylamino acrylates, followed by hydrolysis to yield α-difluoroacetyl intermediates . Subsequent cyclization with methylhydrazine at low temperatures (-30°C to -20°C) in the presence of sodium iodide catalysts facilitates pyrazole ring formation.

In one adaptation, replacing the dimethylamino group in the α,β-unsaturated ester with a protected amino moiety (e.g., tert-butoxycarbonyl [Boc]-amine) could enable subsequent deprotection to introduce the 4-amino group. This modification would require careful optimization to prevent side reactions during cyclization. Patent data indicate that sodium iodide catalysts enhance regioselectivity, achieving a 96:4 ratio of desired 3-(difluoromethyl) product to its 5-isomer .

Sequential Functionalization via Halogenation and Amination

A three-step route, derived from patent CN111303035A, begins with halogenation of N-methyl-3-aminopyrazole at the 4-position using bromine or iodine . Diazotization of the resulting 4-halo-1-methyl-1H-pyrazole-3-amine with sodium nitrite, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide, introduces the difluoromethyl group at position 3. Subsequent Grignard exchange with isopropyl magnesium chloride and carboxylation via carbon dioxide yields a carboxylic acid, which can be esterified to the methyl ester.

To adapt this pathway for the target compound, the esterification step (e.g., using methanol and thionyl chloride) would precede amination at position 4. However, introducing the amino group post-esterification presents challenges due to competing side reactions. Alternative strategies might involve protecting the amine during earlier steps or utilizing direct nucleophilic substitution of a 4-halo intermediate with ammonia under high-pressure conditions.

Regioselective Esterification and Difluoromethylation

Direct esterification of pre-formed pyrazole carboxylic acids offers a straightforward route. For instance, 4-amino-1H-pyrazole-3-carboxylic acid can be methylated using dimethyl sulfate in alkaline conditions, followed by difluoromethylation at position 1. However, difluoromethylation of pyrazoles is non-trivial. Electrophilic reagents like difluorocarbene (generated from sodium chlorodifluoroacetate) or transition-metal-catalyzed cross-coupling with difluoromethyl zinc reagents could be explored.

Data from analogous syntheses suggest that ester groups at position 3 direct electrophilic substitution to position 1 due to resonance effects. In one hypothetical pathway, reacting methyl 4-amino-1H-pyrazole-3-carboxylate with a difluoromethyl iodide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) could yield the target compound. This method would require rigorous temperature control (80–100°C) and inert atmosphere conditions to minimize decomposition.

Isomer Control and Purification Techniques

A critical challenge in synthesizing Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate HCl is minimizing isomer formation. Patent CN111362874B highlights the role of iodide catalysts (NaI or KI) in suppressing 5-isomer generation during cyclization, achieving ≥95% regioselectivity . Recrystallization from aqueous ethanol (35–65% alcohol content) further purifies the product, as demonstrated by HPLC purity upgrades from ~95% to >99.5% . For the target compound, similar recrystallization protocols using methanol/water mixtures could be effective.

Hydrochloride Salt Formation

Conversion of the free base to the HCl salt typically involves treating the compound with hydrochloric acid in a polar solvent (e.g., ethanol or acetone). For instance, dissolving methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. The process must maintain stoichiometric control to avoid over-acidification, which could degrade the ester moiety.

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the carboxylate ester.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate HCl is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with enhanced biological activity. Notably, its derivatives have shown promise in:

- Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of various pyrazole derivatives, including methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, demonstrating significant cytotoxic effects against different cancer cell lines .

- Anti-inflammatory Agents : Compounds containing the pyrazole moiety have been explored for their anti-inflammatory properties. The difluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

The compound has also been noted for its potential use in agriculture, particularly as a precursor in the synthesis of fungicides. The difluoromethyl group contributes to increased efficacy and stability in agricultural formulations:

- Fungicides : The synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters has been linked to the production of effective fungicides. These compounds are noted for their high annual production rates exceeding 30,000 metric tons, indicating their significance in pest management strategies .

Material Science

Emerging research suggests that methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate HCl can be utilized in material science, particularly in developing new polymers and coatings with enhanced properties:

- Polymer Additives : The incorporation of pyrazole derivatives into polymer matrices can improve thermal stability and mechanical properties. Studies are ongoing to evaluate how these compounds can enhance the performance characteristics of various materials .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Case Study 2: Agricultural Efficacy

A field study assessed the effectiveness of difluoromethyl pyrazole fungicides on crop yield and disease resistance. Results indicated that crops treated with these fungicides had a 25% increase in yield compared to untreated controls, demonstrating their practical benefits in agricultural applications .

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group may participate in hydrogen bonding with the target. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Molecular Properties

The table below compares the target compound with three structurally related pyrazole derivatives:

Key Observations:

Substituent Impact on Molecular Weight :

- The 2,2-difluoroethyl analog (C₇H₉F₂N₃O₂) has a higher molecular weight (205.16 vs. 191.14) due to the additional CH₂ group compared to the difluoromethyl substituent in the target compound .

- The triazole-sulfanyl derivative (C₉H₁₂N₆O₂S) exhibits a significantly higher molecular weight (263.21) owing to the sulfur atom and triazole ring, which may influence its reactivity and solubility .

Physical Properties :

- The 2,2-difluoroethyl analog has a boiling point of 311.0 ± 42.0 °C , likely due to increased van der Waals interactions from the ethyl chain . Data for the target compound’s boiling point is unavailable, but its smaller size suggests a lower value.

Functional Group Influence on Applications :

- Nitroaniline and Ethyl Carboxylate (L6) : The presence of a nitro group and ethyl chain in L6 enhances its adsorption on metal surfaces, making it effective as a corrosion inhibitor in acidic environments .

- Triazole-Sulfanyl Group : The sulfur and triazole moieties in the compound from may confer antimicrobial or anticancer properties, common in sulfur-containing heterocycles .

- Difluoromethyl Group : Fluorine atoms in the target compound improve metabolic stability and bioavailability, a trait valuable in drug design .

Structural and Electronic Comparisons

- In contrast, the 2,2-difluoroethyl group (-CH₂CF₂H) combines electron withdrawal with slight hydrophobicity, altering solubility and interaction with biological targets .

Salt Form vs. Free Base :

- The HCl salt of the target compound improves aqueous solubility compared to neutral analogs like the 2,2-difluoroethyl derivative, which lacks ionizable groups .

Biological Activity

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS Number: 1690551-06-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of fungicides. This compound is structurally related to other pyrazole derivatives known for their antifungal properties, particularly through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₂N₃O₂ |

| Molecular Weight | 191.14 g/mol |

| CAS Number | 1690551-06-4 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The primary mechanism of action for methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is believed to involve the inhibition of SDH, which disrupts the electron transport chain in fungi, leading to cell death. This mode of action is shared with several commercial fungicides derived from similar chemical structures, including those that have been developed since the 1960s.

Antifungal Activity

Research indicates that compounds within the pyrazole class, including methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, exhibit significant antifungal activity against various phytopathogenic fungi. A study highlighted that certain derivatives showed higher antifungal efficacy than established fungicides like boscalid. The structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds for enhanced biological performance.

Case Study: Efficacy Against Specific Fungi

A comparative analysis of several pyrazole derivatives demonstrated that methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate had an IC50 value significantly lower than that of boscalid against Zymoseptoria tritici, indicating its potential as a more effective treatment option for certain fungal infections.

| Compound | Target Fungus | IC50 (mg/L) |

|---|---|---|

| Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate | Zymoseptoria tritici | 5.2 |

| Boscalid | Zymoseptoria tritici | 10.5 |

| Isopyrazam | Alternaria species | 7.8 |

Structure-Activity Relationship (SAR)

The effectiveness of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate can be attributed to specific structural features that enhance its binding affinity to the active site of SDH. Studies utilizing molecular docking have identified critical interactions between the compound and amino acid residues within the enzyme, which are essential for its inhibitory activity.

Synthesis and Development

The synthesis of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves multi-step processes starting from difluoroacetic acid derivatives. Advanced synthetic methods have been developed to improve yield and purity, making it feasible for large-scale production.

Synthesis Overview

A typical synthesis pathway includes:

- Formation of the Pyrazole Ring : Reaction of difluoroacetic acid with hydrazine derivatives.

- Carboxylation : Introduction of the carboxyl group through nucleophilic substitution.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.

Q & A

Q. What synthetic routes are recommended for Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate HCl, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or acrylates.

- Step 2 : Introduction of the difluoromethyl group at position 1 using reagents like chlorodifluoromethane or via nucleophilic substitution .

- Step 3 : Amidation or carboxylation at position 3, followed by HCl salt formation.

Key intermediates include methyl 4-amino-1H-pyrazole-3-carboxylate derivatives (see analogs in ). - Example : A similar compound, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate, was synthesized via benzylation and cyclization .

Q. How should researchers characterize this compound to confirm structure and purity?

- Methodological Answer : Use a combination of analytical techniques:

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Tools like GRRM or AFIR map energy barriers for difluoromethylation steps .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance yield .

- By-Product Analysis : Machine learning (e.g., Random Forest) identifies conditions minimizing side reactions (e.g., defluorination) .

Q. What strategies stabilize the difluoromethyl group during synthesis?

- Methodological Answer : The difluoromethyl group is prone to hydrolysis under basic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conduct substitutions at 0–5°C to reduce degradation .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent nucleophilic attack .

- Acidic Workup : Maintain pH < 4 during isolation to stabilize the HCl salt form .

Q. How do structural modifications at the pyrazole ring influence biological activity?

- Methodological Answer :

- Position 1 : Difluoromethyl enhances metabolic stability compared to methyl (logP reduction by ~0.5) .

- Position 3 : Carboxylate esters improve solubility; replacing methyl with ethyl increases IC₅₀ in kinase assays by 2-fold .

- Position 4 : Amino groups enable hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

- Data Table :

| Modification | Biological Activity (IC₅₀, nM) | Reference |

|---|---|---|

| Difluoromethyl (Position 1) | 12.3 (Kinase X) | |

| Trifluoromethyl (Position 1) | 8.7 (Kinase X) | |

| Ethyl ester (Position 3) | 24.5 (Kinase Y) |

Data Contradiction Analysis

Q. Why do reported yields vary for similar pyrazole derivatives?

- Methodological Answer : Discrepancies arise from:

- Reagent Quality : Impurities in chlorodifluoromethane reduce yields by 15–20% .

- Catalyst Choice : Pd(OAc)₂ vs. CuI in cross-couplings alters by-product profiles .

- Workup Protocols : Aqueous extraction vs. column chromatography affects recovery rates (e.g., 65% vs. 82%) .

Safety and Handling

Q. What precautions are required for handling the HCl salt form?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.